molecular formula C18H24N2O2S B3870735 2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-(4-methoxybenzyl)-N-propylacetamide

2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-(4-methoxybenzyl)-N-propylacetamide

Cat. No. B3870735
M. Wt: 332.5 g/mol
InChI Key: AZUXSOMNFURJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-(4-methoxybenzyl)-N-propylacetamide is a chemical compound that has shown potential in scientific research for its various biochemical and physiological effects. This compound is commonly known as DM-235 and is a thiazole derivative. It has been synthesized using various methods and has been studied for its mechanism of action and potential applications in the field of medicine and pharmacology.

Mechanism of Action

The exact mechanism of action of DM-235 is not yet fully understood. However, it has been shown to interact with the GABAergic system in the brain, which is involved in the regulation of neuronal activity. DM-235 has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DM-235 has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its neuroprotective effects. DM-235 has also been shown to have anti-inflammatory effects and may inhibit the production of pro-inflammatory cytokines. Additionally, DM-235 has been shown to have analgesic effects and may inhibit the transmission of pain signals in the brain.

Advantages and Limitations for Lab Experiments

DM-235 has several advantages for lab experiments. It is relatively easy to synthesize and is stable under various conditions. Additionally, DM-235 has been shown to have low toxicity in animal studies. However, one limitation of DM-235 is that its mechanism of action is not yet fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of DM-235. One potential direction is the further study of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies on its anti-inflammatory and analgesic effects may lead to the development of new treatments for pain and inflammation. Further studies on the mechanism of action of DM-235 may also lead to the development of new drugs with similar effects.

Scientific Research Applications

DM-235 has been studied for its potential applications in various fields of scientific research. It has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DM-235 has also been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-[(4-methoxyphenyl)methyl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-5-10-20(12-15-6-8-16(22-4)9-7-15)18(21)11-17-13(2)23-14(3)19-17/h6-9H,5,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUXSOMNFURJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC=C(C=C1)OC)C(=O)CC2=C(SC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-(4-methoxybenzyl)-N-propylacetamide
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2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-(4-methoxybenzyl)-N-propylacetamide
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2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-(4-methoxybenzyl)-N-propylacetamide
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2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-(4-methoxybenzyl)-N-propylacetamide
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2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-(4-methoxybenzyl)-N-propylacetamide
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2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-(4-methoxybenzyl)-N-propylacetamide

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